Bioavailability Advantage: Gris-PEG vs. Microsize Griseofulvin in Fasting Volunteers
In a crossover study of six healthy fasting volunteers, Gris-PEG (ultramicrosize) demonstrated significantly higher systemic exposure than two microsize brands (Gricin and Likuden). Gris-PEG achieved an AUCo-infinity of 140 ± 24 μmol·h·L⁻¹ and a Cmax of 4.5 ± 0.1 μmol·L⁻¹, compared to 58 ± 7 and 45 ± 6 μmol·h·L⁻¹ AUC and 1.7 ± 0.2 and 1.5 ± 0.2 μmol·L⁻¹ Cmax for the microsize formulations, respectively [1]. This represents approximately 2.4- to 3.1-fold higher peak plasma concentrations and 2.4- to 3.1-fold greater total drug exposure.
| Evidence Dimension | Area Under Curve (AUC₀→∞) and Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | AUC: 140 ± 24 μmol·h·L⁻¹; Cmax: 4.5 ± 0.1 μmol·L⁻¹ |
| Comparator Or Baseline | Microsize Gricin (AUC: 58 ± 7 μmol·h·L⁻¹; Cmax: 1.7 ± 0.2 μmol·L⁻¹); Microsize Likuden (AUC: 45 ± 6 μmol·h·L⁻¹; Cmax: 1.5 ± 0.2 μmol·L⁻¹) |
| Quantified Difference | AUC: 2.4-fold to 3.1-fold higher; Cmax: 2.6-fold to 3.0-fold higher |
| Conditions | Single oral dose, 6 healthy fasting volunteers, crossover design |
Why This Matters
Procurement of ultramicrosize Gris-PEG ensures substantially higher drug exposure per milligram compared to microsize generics, enabling lower total daily doses and potentially improved patient adherence.
- [1] Terhaag B, et al. The in vitro liberation and the bioavailability of different brands of griseofulvin in plasma and urine in man. Int J Clin Pharmacol Ther Toxicol. 1985;23(9):475-9. PMID: 4055158. View Source
